

Technical Guide: Solubility and Stability Profiling of 2-Chloro-4-ethoxyquinazoline

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Compound of Interest

Compound Name: 2-Chloro-4-ethoxy-quinazoline

CAS No.: 98947-26-3

Cat. No.: B8719442

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Executive Summary & Chemical Identity[1]

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-Chloro-4-ethoxyquinazoline (CAS 98947-26-3). As a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Erlotinib analogs) and other bioactive heterocycles, this molecule exhibits a distinct reactivity profile governed by the electronic disparity between the C2 and C4 positions of the quinazoline scaffold.

Researchers must recognize that this compound is not an inert building block; it is an activated electrophile. Its stability is defined by the lability of the C2-chlorine atom, while its solubility is modulated by the lipophilic ethoxy tail.

Physicochemical Profile

Property	Specification / Value	Note
IUPAC Name	2-Chloro-4-ethoxyquinazoline	
CAS Number	98947-26-3	
Molecular Formula	C ₁₀ H ₉ ClN ₂ O	
Molecular Weight	208.64 g/mol	
Physical State	White to off-white crystalline solid	
Predicted LogP	-2.6 - 2.9	Moderate Lipophilicity
Key Functional Groups	C2-Chloro (Electrophilic), C4-Ethoxy (Donating/Lipophilic)	

Mechanistic Insight: The Stability Paradox

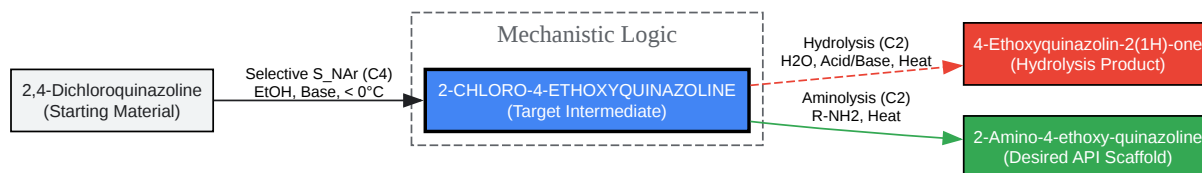
To effectively handle 2-Chloro-4-ethoxyquinazoline, one must understand the Regioselective Nucleophilic Aromatic Substitution (S_NAr) mechanism that governs its formation and degradation.

The quinazoline ring is electron-deficient. In 2,4-dichloroquinazoline (the precursor), the C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogen and the lack of resonance stabilization relative to C2. Consequently, the synthesis of the target molecule involves selective displacement at C4.

The Critical Stability Risk: Once the C4 position is substituted with an ethoxy group, the molecule remains reactive at the C2 position.

- Hydrolysis: In the presence of water (especially acidic/basic), the C2-Cl is displaced by -OH, leading to the formation of 4-ethoxyquinazolin-2(1H)-one.
- Aminolysis: In the presence of amines, the C2-Cl undergoes substitution, which is the desired pathway for drug synthesis but a degradation pathway during storage.

Visualization: Reactivity & Degradation Pathway



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Figure 1: The regioselective reactivity landscape. The target molecule is stable at C4 but labile at C2.

Solubility Profiling

The ethoxy group imparts significant lipophilicity, making the compound sparingly soluble in water but highly soluble in aprotic polar solvents. This solubility profile dictates the purification strategy: avoid aqueous recrystallization to prevent hydrolysis.

Predicted Solubility Matrix

Solvent Class	Representative Solvent	Solubility Potential	Operational Note
Aqueous	Water (pH 7)	Insoluble / Very Low	Hydrolysis risk over time.
Aqueous	Acidic Buffer (pH < 2)	Soluble (Decomposes)	Protonation of N1/N3 increases solubility but accelerates C2-Cl hydrolysis.
Chlorinated	Dichloromethane (DCM)	High (>100 mg/mL)	Ideal for extraction and transport.
Polar Aprotic	DMSO / DMF	Very High	Preferred for stock solutions.
Alcoholic	Ethanol / Methanol	Moderate to High	Good for recrystallization (if dry).
Hydrocarbon	Hexane / Heptane	Low	Useful as an anti-solvent for precipitation.

Protocol: Gravimetric Solubility Determination

Validating solubility without decomposing the sample.

Reagents: Anhydrous solvents (HPLC Grade). Equipment: Temperature-controlled shaker, Centrifuge, Analytical Balance.

- Preparation: Weigh ~50 mg of 2-Chloro-4-ethoxyquinazoline into a 4 mL amber vial.
- Solvent Addition: Add solvent in 100 μ L increments, vortexing for 1 minute between additions.
- Saturation: If dissolved, record volume. If undissolved after 2 mL, proceed to saturation method:

- Add excess solid to 2 mL solvent.
- Shake at 25°C for 24 hours.
- Centrifuge (10,000 rpm, 5 min) to pellet undissolved solid.
- Critical Step: Analyze supernatant immediately via HPLC (do not rely solely on gravimetry for reactive compounds to ensure no degradation occurred during dissolving).

Stability Assessment & Stress Testing

To validate the integrity of the material for drug development, a forced degradation study is required. This establishes the "shelf-life" and handling constraints.

Stability Protocol (HPLC-UV)

Detection: UV at 254 nm (Quinazoline core absorption). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μ m. Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

Stress Conditions:

- Control: Sample in DMSO, stored at -20°C.
- Acid Hydrolysis: Dissolve in THF/0.1 M HCl (1:1). Stir at RT for 4 hours.
 - Expectation: Appearance of a more polar peak (hydrolysis of Cl to OH).
- Base Hydrolysis: Dissolve in THF/0.1 M NaOH (1:1). Stir at RT for 1 hour.
 - Expectation: Rapid degradation (S_NAr of Cl by OH⁻).
- Thermal Stress: Solid sample heated to 60°C for 48 hours.
 - Expectation: Minimal degradation (unless moisture is present).

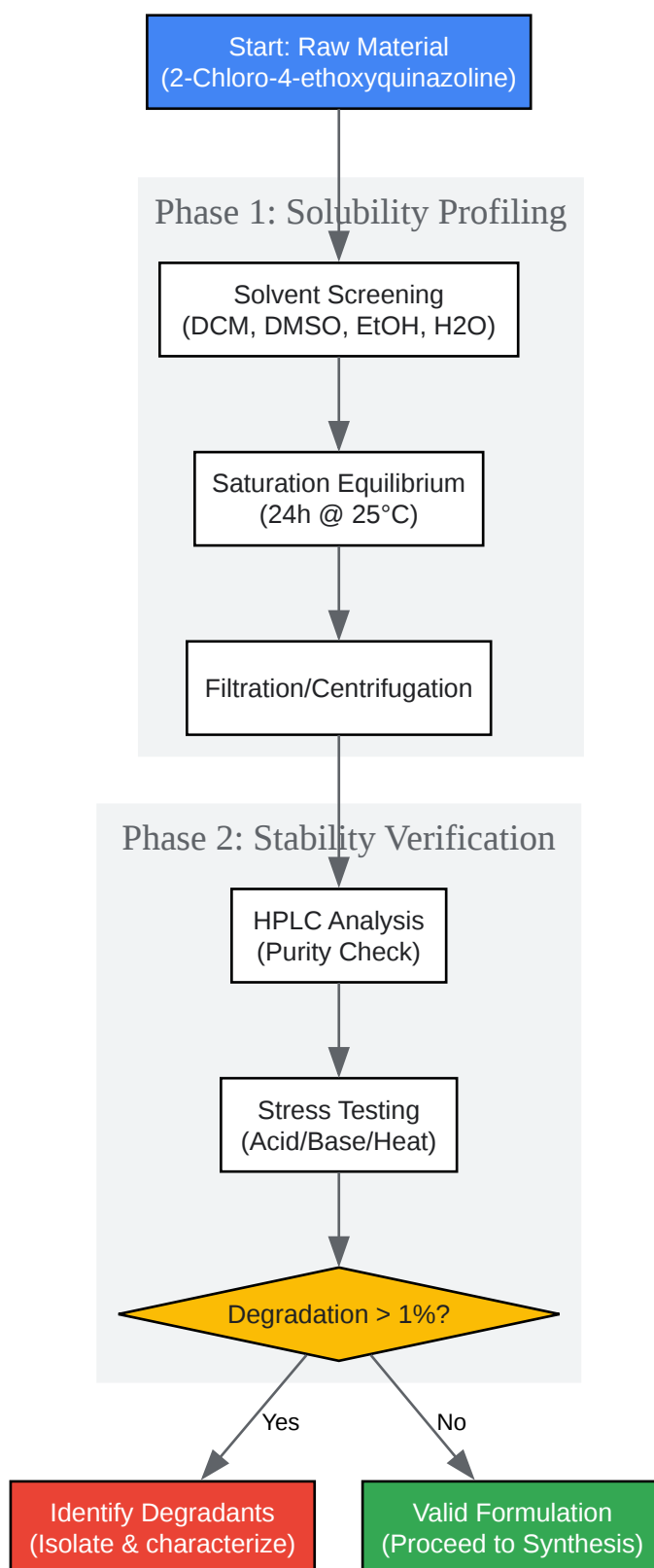
Handling & Storage Recommendations

- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

- **Moisture Sensitivity:**High. The container must be tightly sealed. Desiccants are mandatory.
- **Solution Stability:** Solutions in DMSO are stable for weeks at -20°C. Solutions in protic solvents (MeOH, EtOH) should be used immediately to prevent slow solvolysis (exchange of ethoxy/methoxy groups or hydrolysis).

Experimental Workflow Diagram

This workflow ensures data integrity by coupling solubility testing with stability verification.



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Figure 2: Integrated workflow for validating solubility without compromising chemical stability.

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